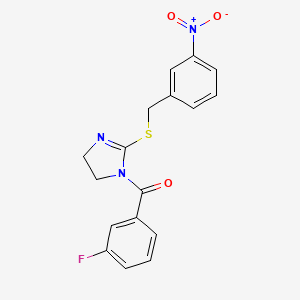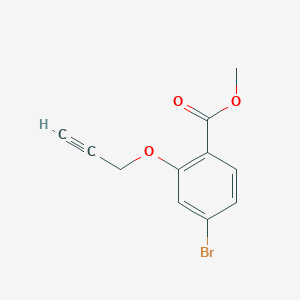![molecular formula C17H21NO4 B2914314 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid CAS No. 2248401-36-5](/img/structure/B2914314.png)
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid is a chemical compound that belongs to the spirocyclic class of compounds. It is a promising compound with potential applications in scientific research due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid is not well understood. However, it is believed to act as a modulator of neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been shown to have potential applications in the treatment of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid in lab experiments include its unique structure and properties, its potential applications in scientific research, and its availability. The limitations of using this compound in lab experiments include its high cost and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are many future directions for the study of 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid. Some of these directions include:
1. Further investigation of its mechanism of action.
2. Synthesis of analogs of this compound to study their properties and potential applications.
3. Investigation of its potential applications in the treatment of neurological disorders.
4. Investigation of its potential applications in the field of coordination chemistry.
5. Investigation of its potential applications as a chiral auxiliary in asymmetric synthesis.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its unique structure and properties make it a valuable building block for the synthesis of other spirocyclic compounds. Its potential applications in the treatment of neurological disorders and in the field of coordination chemistry make it a compound of interest for future research. Further investigation of its mechanism of action and synthesis of analogs of this compound will provide valuable insights into its properties and potential applications.
Métodos De Síntesis
The synthesis of 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid involves a multi-step process. The first step involves the reaction of 1,4-dioxane with phenylmagnesium bromide to form 1-phenyl-1,4-dioxan-2-ol. The second step involves the reaction of 1-phenyl-1,4-dioxan-2-ol with 1,3-dibromopropane to form 1-(2-bromoethyl)-1,4-dioxan-2-ol. The third step involves the reaction of 1-(2-bromoethyl)-1,4-dioxan-2-ol with N-methylpiperazine to form 2-(6-methylpiperazin-1-yl)-1-(2-bromoethyl)-1,4-dioxan. The final step involves the reaction of 2-(6-methylpiperazin-1-yl)-1-(2-bromoethyl)-1,4-dioxan with diethyl malonate to form this compound.
Aplicaciones Científicas De Investigación
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid has potential applications in scientific research due to its unique structure and properties. It can be used as a building block for the synthesis of other spirocyclic compounds. It can also be used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
2-(6-phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-15(20)9-14-10-17(7-4-8-17)12-18(14)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEXWWPFNUDCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(N(C2)C(=O)OCC3=CC=CC=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914231.png)
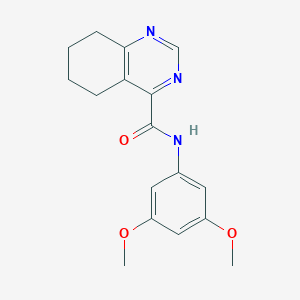
![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2914235.png)
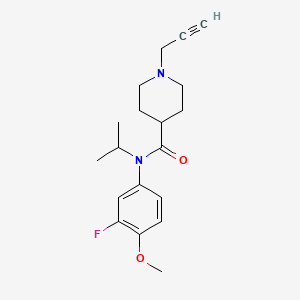
![1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole](/img/structure/B2914238.png)
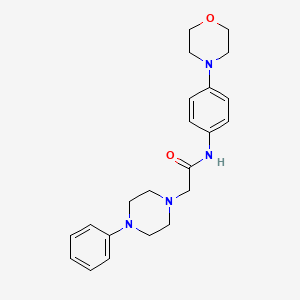
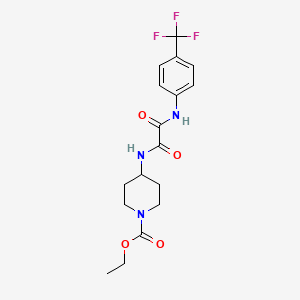
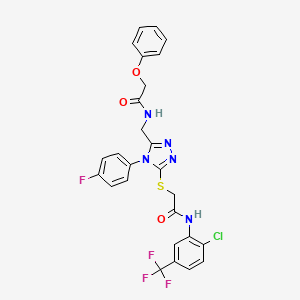
![N-[4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2914245.png)
![N'-{[(2-oxo-1,2-dihydropyridin-3-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2914246.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2914248.png)
